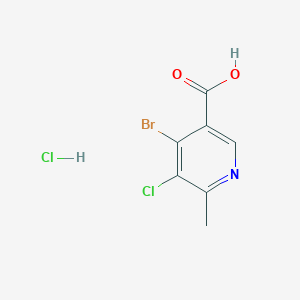

4-溴-5-氯-6-甲基吡啶-3-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various halogenated pyridine derivatives, which are valuable in medicinal chemistry for their potential use as building blocks in the synthesis of complex molecules. These compounds, including bromo-, chloro-, and methyl-substituted pyridines, are often intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of halogenated pyridine derivatives can involve various strategies, including halogen dance reactions, nucleophilic substitutions, and cyclization reactions. For instance, paper describes the synthesis of halogen-rich pyridines using halogen dance reactions, which could be relevant to the synthesis of the compound . Paper details an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis. This method could potentially be adapted for the synthesis of "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. In paper , the crystal structure of a bromo-chloro-indazole derivative is determined, highlighting the importance of X-ray diffraction studies in confirming molecular structures. Although the exact structure of "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for further functionalization. Paper discusses the reaction of a halogenated phenol derivative with metal salts to form metal complexes, indicating the reactivity of halogenated compounds with transition metals. Paper outlines a synthesis route involving bromination and hydrolysis, which could be relevant to the chemical reactions that "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the nature and position of the substituents on the pyridine ring. Paper examines the hydrogen-bonded structures of carbamoylpyridinium salts, which could provide insights into the intermolecular interactions and properties of similar halogenated pyridine compounds. Paper explores the electrocatalytic carboxylation of a bromopyridine derivative, which could shed light on the reactivity of the carboxylic acid group in the target compound.

科学研究应用

配体合成和金属络合

类似于4-溴-5-氯-6-甲基吡啶-3-羧酸盐酸盐的衍生物的一个应用是基于联吡啶衍生物的单齿、双齿和三齿配体的合成。这些配体特别适合于镧系(III)阳离子的络合,突出了它们在创造可用于材料科学和催化的化合物中的效用 (Charbonnière, Weibel, & Ziessel, 2001).

非共价相互作用研究

对非共价弱相互作用的研究,包括有机碱和酸性衍生物之间的相互作用,包括类似于4-溴-5-氯-6-甲基吡啶-3-羧酸盐酸盐的相互作用,有助于我们理解分子组装和超分子结构。这些研究通过阐明分子识别和结合的原理,为新材料和药物的设计铺平了道路 (Zhang et al., 2015).

电催化羧化

已经探索了氨基取代的吡啶的电催化羧化,这一过程与使用卤化吡啶(如4-溴-5-氯-6-甲基吡啶-3-羧酸盐酸盐)密切相关。这项研究展示了一种将 CO2 转化为有价值的羧酸的方法,展示了这些化合物在绿色化学和 CO2 利用中的潜力 (Feng et al., 2010).

安全和危害

属性

IUPAC Name |

4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.ClH/c1-3-6(9)5(8)4(2-10-3)7(11)12;/h2H,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRNDYNWFGORTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)